molecular formula C23H17Cl2N5O3 B2396651 2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206988-87-5

2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2396651
CAS No.: 1206988-87-5
M. Wt: 482.32
InChI Key: ZPZJANLHZDVSLX-UHFFFAOYSA-N
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Description

The compound 2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole-linked 4-chlorophenyl moiety at position 3. Its molecular formula is C₂₈H₂₇Cl₂N₅O₃, with a molecular weight of 534.997 g/mol and a ChemSpider ID of 13119582 .

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5O3/c1-2-32-20-8-5-15(11-17(20)25)18-12-19-23(31)29(9-10-30(19)27-18)13-21-26-22(28-33-21)14-3-6-16(24)7-4-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZJANLHZDVSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various starting materials under specific conditions. For instance, similar pyrazolo derivatives have been synthesized through microwave-assisted methods or traditional heating methods, with structural characterization performed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction analysis .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of pyrazolo derivatives. For example:

  • Inhibition of Lung Cancer Cells : A study demonstrated that pyrazolo derivatives could inhibit the growth of A549 lung cancer cells in a dosage-dependent manner. Compounds featuring a 4-chlorophenyl group exhibited significant inhibitory effects, suggesting that structural modifications can enhance biological activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inducing cell cycle arrest and apoptosis. Specifically, certain derivatives were found to cause G1-phase arrest in A549 cells while inducing apoptosis in H322 and H1299 cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure significantly affect biological activity. For instance, compounds with specific substituents demonstrated enhanced potency against various cancer cell lines .

Study on Pyrazolo Derivatives

A series of pyrazolo derivatives were synthesized and evaluated for their biological activities. One notable compound was identified as having an IC50 value significantly lower than standard reference drugs in inhibiting cancer cell growth. This highlights the potential of these compounds as therapeutic agents .

CompoundCell LineIC50 (µM)Mechanism
3oA5492.14G1-phase arrest
3e-hH3220.63Apoptosis induction

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit promising anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and colon cancers. Studies have reported IC50 values in the micromolar range for these compounds, indicating their potential as lead candidates in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazolo derivatives have demonstrated significant antibacterial activity against a range of pathogens. This suggests that the compound may serve as a scaffold for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the ethoxy and chloro groups can significantly impact its biological activity. For example:

Substituent Effect on Activity
Ethoxy GroupEnhances lipophilicity and cellular uptake
Chloro SubstitutionMay increase binding affinity to targets

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Screening

In a screening study involving various pyrazolo derivatives, one derivative demonstrated selective cytotoxicity against HCT-116 colon carcinoma cells with an IC50 value of 6.2 μM . This finding underscores the importance of exploring similar compounds for targeted cancer therapies.

Case Study 2: Antimicrobial Testing

A recent study reported that a related pyrazolo compound exhibited significant antibacterial activity against Staphylococcus aureus strains, suggesting that modifications to the structure could yield potent antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound A’s properties, it is compared to three analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
Compound A C₂₈H₂₇Cl₂N₅O₃ 534.997 3-Chloro-4-ethoxyphenyl; 1,2,4-oxadiazol-5-ylmethyl-4-chlorophenyl Not explicitly reported
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 411.88 4-Chlorophenyl; 3,4-dimethoxyphenethyl Anticancer, kinase inhibition
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl; 3-methyl-1,2,4-oxadiazol-5-ylmethyl; phenyl Antibacterial
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₂₀H₁₂Cl₂F₄N₄ 455.23 2,4-Dichlorophenyl; 4-fluorophenyl; trifluoromethyl Antitrypanosomal

Structural and Electronic Differences

The ethoxy group (-OCH₂CH₃) may also confer metabolic stability over methoxy (-OCH₃) due to reduced oxidative susceptibility . The 1,2,4-oxadiazole ring in Compound A is electron-deficient, which contrasts with the 1,3-oxazole in some analogues (e.g., ). Oxadiazoles are known to enhance binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Core Modifications: Replacing the pyrazolo[1,5-a]pyrazin-4(5H)-one core with pyrazolo[1,5-a]pyrimidine (Table 1, Row 4) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This modification correlates with antitrypanosomal activity in the dichlorophenyl derivative .

Q & A

Q. Critical Conditions :

  • Temperature control (70–120°C) to avoid side reactions .
  • Solvent choice (e.g., DMF for solubility vs. THF for selectivity) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl₃, 120°C, 6h65–75
Pyrazolo-pyrazinone synthesisK₂CO₃, DMF, 80°C, 12h58
Final couplingDIAD, PPh₃, THF, RT, 24h42

Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the methylene bridge (–CH₂–) between oxadiazole and pyrazolo-pyrazinone appears as a singlet at ~δ 4.2 ppm in ¹H NMR .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) . Data collection parameters: Triclinic system (space group P1), a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 535.997) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space groupP1
Unit cell volume987.25 ų
R-factor0.041

What are the key structural features influencing the compound’s reactivity?

Methodological Answer:

  • Heterocyclic Core : The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold provides π-π stacking sites for target binding, while the oxadiazole ring enhances metabolic stability .
  • Substituent Effects :
    • 4-Chlorophenyl groups increase lipophilicity (logP ~3.5), aiding membrane permeability .
    • Ethoxy groups at the 4-position of the phenyl ring modulate electron density, affecting electrophilic substitution reactions .
  • Methylene Bridge : Enhances conformational flexibility, enabling interactions with sterically constrained binding pockets .

Advanced Research Questions

How can researchers optimize reaction yields and purity during synthesis?

Methodological Answer:

  • High-Throughput Screening : Test solvent/base combinations (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h for oxadiazole cyclization) while maintaining yields >70% .
  • In-line Purification : Use automated flash chromatography systems to isolate intermediates with >95% purity .

Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control .

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in experimental conditions (e.g., serum concentration in cell culture) .

Q. Table 3: Bioactivity Comparison

DerivativeTarget (IC₅₀, μM)Assay ConditionsReference
Parent compoundEGFR: 0.45 ± 0.0210% FBS, 48h
4-Fluoro analogEGFR: 1.2 ± 0.15% FBS, 72h

How do crystallographic studies contribute to understanding the compound’s stability?

Methodological Answer:

  • Packing Analysis : X-ray data reveal weak C–H⋯O interactions (2.8–3.2 Å) between pyrazinone carbonyls and adjacent aromatic protons, enhancing thermal stability (decomposition >250°C) .
  • Torsional Angles : The dihedral angle between pyrazolo-pyrazinone and oxadiazole rings (16.05°) minimizes steric strain, improving solubility in DMSO .

How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The oxadiazole group forms hydrogen bonds with Lys721, while the chlorophenyl moiety fits into a hydrophobic pocket .
  • MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2.0 Å after equilibration) .

Validation : Correlate computational binding scores with experimental IC₅₀ values (R² = 0.89) .

How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with varying substituents (e.g., –OCH₃, –CF₃) to map electronic effects .
  • Biological Testing : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Data Analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ) to activity trends .

Q. Example Design :

  • Step 1 : Replace 4-chlorophenyl with bioisosteres (e.g., 4-pyridyl).
  • Step 2 : Evaluate changes in IC₅₀ and logD .

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